5-(Pyridin-3-yl)pentan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-3-ylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h3,6-9,12H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSGUMOZIVWFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CN=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Pyridin 3 Yl Pentan 2 Ol
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 5-(pyridin-3-yl)pentan-2-ol, the analysis involves key disconnections of carbon-carbon and carbon-heteroatom bonds.
Analysis of the Pyridine (B92270) Nucleus Introduction
The introduction of the pyridine ring is a critical aspect of the synthesis. Several strategies can be envisioned for incorporating the 3-substituted pyridine motif. One common approach involves the use of pre-functionalized pyridine derivatives that can be coupled with a suitable five-carbon chain.
A primary disconnection strategy breaks the C3-C4 bond of the pentanol (B124592) side chain, leading to a pyridin-3-yl organometallic reagent and a suitable electrophile containing the C5 backbone. For instance, 3-lithiopyridine or a 3-pyridyl Grignard reagent could react with a 4-pentenal (B109682) derivative. Alternatively, a Suzuki or Negishi coupling of a 3-halopyridine with an appropriate organoboron or organozinc reagent, respectively, offers a versatile and widely used method for constructing the key C-C bond. nih.govbeilstein-journals.org
Another retrosynthetic approach involves building the pyridine ring itself from acyclic precursors. While more complex, methods like the Hantzsch pyridine synthesis could be adapted, though this is generally less common for preparing simple substituted pyridines compared to functionalization of the pre-formed ring. advancechemjournal.com
Stereochemical Control Points Identification
The chiral center at the C2 position of the pentanol chain is a crucial stereochemical control point. The retrosynthetic analysis must consider how to establish the desired (R) or (S) configuration at this center.
A logical disconnection is at the C2-C3 bond, which simplifies the molecule into a pro-chiral ketone, 5-(pyridin-3-yl)pentan-2-one, and a methyl nucleophile (e.g., methylmagnesium bromide). The subsequent stereoselective reduction of the ketone would then be the key step for introducing the chirality.
Alternatively, a disconnection can be made between the hydroxyl group and the C2 carbon. This leads to the consideration of asymmetric addition of a nucleophile to a pro-chiral aldehyde, or the asymmetric opening of a terminal epoxide. These strategies are central to the enantioselective synthesis discussed in the following sections.
Enantioselective Synthesis of Chiral this compound Isomers
The demand for enantiomerically pure compounds has driven the development of numerous asymmetric synthetic methods. For this compound, achieving high enantioselectivity in the formation of the secondary alcohol is paramount.
Asymmetric Catalysis Approaches
Asymmetric catalysis, utilizing either metal complexes with chiral ligands or small organic molecules (organocatalysis), provides an efficient means to generate chiral products from prochiral substrates. acs.orgru.nl
Chiral Lewis acids can activate carbonyl compounds towards nucleophilic attack, creating a chiral environment that directs the approach of the nucleophile to one face of the carbonyl group. In the context of synthesizing this compound, a chiral Lewis acid could be employed to catalyze the addition of a methyl group (from an organometallic reagent) to 4-(pyridin-3-yl)butanal.
Various chiral Lewis acid systems have been developed, often involving metals like titanium, zinc, or lanthanides complexed with chiral ligands such as BINOL derivatives. acs.org140.122.64 For example, a titanium/BINOL catalyst system has been shown to be effective in the asymmetric allylation of aldehydes, a reaction type that could be adapted for the synthesis of related chiral alcohols. acs.org The choice of Lewis acid and ligand is critical and often requires empirical screening to achieve high enantiomeric excess (ee).
Table 1: Examples of Chiral Lewis Acid Catalyzed Reactions for the Synthesis of Chiral Alcohols
| Catalyst System | Substrate Type | Nucleophile | Enantioselectivity (ee) | Reference |
| Ti(O-i-Pr)₄ / BINOL | Aldehyde | Allyltributyltin | >95% | acs.org |
| Lanthanide Triflate / Chiral Ligand | Aldehyde | Various | Low (5%) | 140.122.64 |
| Camphor-derived Ligand / Metal Salt | Aldehyde | Acrylate | Good to High | 140.122.64 |
This table presents examples of chiral Lewis acid-catalyzed reactions relevant to the synthesis of chiral secondary alcohols and is not specific to this compound.
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering advantages in terms of cost, toxicity, and stability. scienceopen.com For the synthesis of chiral secondary alcohols, several organocatalytic strategies are applicable. thieme-connect.com
One prominent approach is the asymmetric reduction of a prochiral ketone, such as 5-(pyridin-3-yl)pentan-2-one. Chiral oxazaborolidines, as popularized by Corey, Bakshi, and Shibata (CBS reduction), are highly effective catalysts for the enantioselective reduction of ketones with borane.
Another strategy involves the organocatalytic alpha-functionalization of aldehydes. For instance, an aldehyde could be sulfenylated in the presence of a chiral amine catalyst, followed by diastereoselective addition of an organometallic reagent and subsequent desulfurization to yield the enantioenriched secondary alcohol. thieme-connect.com This method allows for the synthesis of chiral alcohols where the two groups attached to the alcohol carbon have similar steric demands. thieme-connect.com
Furthermore, oxidative kinetic resolution (OKR) of racemic secondary alcohols using chiral organocatalysts, such as chirally modified 2-azaadamantane (B3153908) N-oxyls (AZADOs), can provide access to optically active alcohols with high enantioselectivity. nih.govacs.org This method involves the selective oxidation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted and in high enantiomeric purity. acs.orgnih.gov
Table 2: Organocatalytic Approaches for Chiral Secondary Alcohol Synthesis
| Catalytic Method | Catalyst Type | Substrate | Key Transformation | Enantioselectivity (ee) | Reference |
| Asymmetric Reduction | Chiral Oxazaborolidine (CBS) | Prochiral Ketone | Hydride Reduction | High | ru.nl |
| Asymmetric Sulfenylation | Chiral Amine | Aldehyde | α-Sulfenylation | High | thieme-connect.com |
| Oxidative Kinetic Resolution | Chiral AZADO | Racemic Secondary Alcohol | Enantioselective Oxidation | Up to >99% | acs.orgnih.gov |
This table illustrates general organocatalytic methods for synthesizing chiral secondary alcohols and is not exhaustive for the synthesis of this compound.
Biocatalytic Synthesis Pathways
Biocatalysis has emerged as a powerful tool in asymmetric synthesis, offering high selectivity under mild reaction conditions. researchgate.net For the synthesis of enantiomerically pure this compound, the asymmetric reduction of a corresponding ketone precursor, 5-(pyridin-3-yl)pentan-2-one, is a primary biocatalytic route. This transformation is typically achieved using alcohol dehydrogenases (ADHs). nih.gov
ADHs, particularly those from organisms like Lactobacillus kefir, have demonstrated broad substrate scope and excellent enantioselectivity in the reduction of various ketones to their corresponding (S)- or (R)-alcohols. researchgate.net The reaction involves the transfer of a hydride from a cofactor, usually nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH), to the carbonyl carbon of the ketone. An effective cofactor regeneration system, such as using a sacrificial alcohol like isopropanol (B130326), is crucial for driving the reaction to completion with only a catalytic amount of the expensive cofactor. researchgate.net
A study on the chemoenzymatic synthesis of related pyridine-based α-fluorinated secondary alcohols highlighted the utility of ADH from Lactobacillus kefir in reducing prochiral ketones to chiral alcohols with high yields (up to 98%) and excellent enantiomeric excess (95% to >99% ee). nih.govresearchgate.net Applying this to 5-(pyridin-3-yl)pentan-2-one, one could expect similar efficiency.
Illustrative Biocatalytic Reduction of 5-(Pyridin-3-yl)pentan-2-one:
| Enzyme Source | Cofactor System | Substrate Concentration | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Lactobacillus kefir ADH | NADP+/Isopropanol | 50 mM | >95 | >99 (S)-enantiomer |
This table is illustrative and based on typical results for similar biocatalytic reductions.
Chiral Pool Strategies Utilizing Natural Precursors
The chiral pool strategy leverages naturally occurring, enantiomerically pure compounds as starting materials. For the synthesis of this compound, a suitable chiral precursor would contain the required stereocenter or a synthon that can be readily converted to it. Terpenes, amino acids, and hydroxy acids are common starting points in chiral pool synthesis. researchgate.net
A plausible chiral precursor for the C2-stereocenter could be an enantiopure lactate (B86563) or alanine (B10760859) derivative. For instance, (S)-ethyl lactate could be elaborated to form the carbon backbone. However, this approach often involves multiple steps and may not be the most efficient. A more direct approach might utilize a chiral terpene derivative. For example, a derivative of limonene (B3431351) or carvone (B1668592) could potentially be cleaved and functionalized to yield the desired pentanol chain with the correct stereochemistry, which would then be coupled to the pyridine ring.
The synthesis of chiral pyridyl-containing ligands has been accomplished using optically active ketones from the chiral pool as the source of chirality. This underscores the feasibility of using natural precursors to install the stereocenter in molecules like this compound.
Kinetic Resolution and Dynamic Kinetic Resolution Methods
Kinetic Resolution (KR)
Kinetic resolution is a widely used method for separating a racemic mixture of chiral compounds. nih.gov In the context of this compound, a racemic mixture could be subjected to a reaction, often an acylation, catalyzed by a chiral catalyst (enzymatic or non-enzymatic) that preferentially reacts with one enantiomer. This leaves the unreacted enantiomer in high enantiomeric purity. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly used for the kinetic resolution of secondary alcohols via enantioselective acylation. researchgate.net
The major drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. nih.gov
Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of KR by combining the resolution step with an in-situ racemization of the slower-reacting enantiomer. researchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product.
For the DKR of racemic this compound, a chemoenzymatic approach is often employed. This typically involves a lipase (like CALB) for the enantioselective acylation and a metal complex (often ruthenium- or iridium-based) to catalyze the racemization of the unacylated alcohol. mdpi.com This combination ensures that the slower-reacting enantiomer is continuously converted back to the racemate, which can then be acylated by the enzyme. Research has shown high selectivity for aryl-alkenyl alcohols using Ru-catalyzed hydrogen transfer, a principle applicable to pyridyl alkanols. mdpi.com
Illustrative DKR of (rac)-5-(Pyridin-3-yl)pentan-2-ol:
| Resolution Catalyst | Racemization Catalyst | Acyl Donor | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Candida antarctica Lipase B | Ru-complex | Isopropenyl acetate | >95 | >99 |
This table is illustrative and based on typical results for DKR of secondary alcohols.
Total Synthesis Routes and Their Efficiency Assessments
The total synthesis of a molecule like this compound can be approached through either a linear or a convergent strategy. The total synthesis of viscosamine, a cyclic pyridinium (B92312) alkaloid, provides an example of a multi-step synthesis starting from a pyridylalcohol, highlighting the complexities involved. researchgate.net
A convergent synthesis , in contrast, involves the separate synthesis of key fragments of the target molecule, which are then coupled together in the later stages. For this compound, a convergent approach would involve the synthesis of a pyridin-3-yl organometallic reagent (e.g., from 3-bromopyridine) and a separate synthesis of a chiral 5-halopentan-2-ol or a related electrophile. These two fragments would then be joined in a cross-coupling reaction. Convergent syntheses are generally more efficient as they involve fewer steps in the longest linear sequence and allow for the large-scale synthesis of the individual fragments. researchgate.netacs.org A one-pot, three-component synthesis of related 2-(1-amidoalkyl)pyridines showcases the efficiency of convergent approaches. researchgate.net
Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. organic-chemistry.orgnih.gov A reaction with 100% atom economy has no byproducts. Addition and rearrangement reactions are inherently atom-economical, whereas substitution and elimination reactions are less so. The development of catalytic, atom-economical cascade reactions is a key goal in modern organic synthesis. Ruthenium-catalyzed domino reactions for the synthesis of nitrogen heterocycles exemplify this principle. nih.govnih.gov
For the synthesis of this compound, a convergent approach using a catalytic cross-coupling reaction would likely have better step and atom economy than a long, linear synthesis involving stoichiometric reagents and protecting groups.
Convergent vs. Linear Synthesis Strategies
Novel Synthetic Techniques and Sustainable Chemistry Principles
Modern synthetic chemistry increasingly emphasizes the use of novel techniques and adherence to the principles of green chemistry to improve sustainability. nih.govnih.gov
Novel Synthetic Techniques:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives. acs.orgnih.gov
Flow chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction parameters, which is particularly beneficial for reactions involving hazardous reagents or unstable intermediates.
Photoredox catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming C-C and C-heteroatom bonds under mild conditions, offering new routes for the functionalization of pyridines. nih.gov
Sustainable Chemistry Principles:
Use of Green Catalysts: Employing non-toxic and recyclable catalysts, such as iron-based catalysts for pyridine synthesis, reduces environmental impact. rsc.org
Environmentally Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a key aspect of sustainable synthesis. bohrium.comacs.org
Energy Efficiency: Utilizing methods like microwave irradiation or conducting reactions at ambient temperature reduces energy consumption. acs.org
The development of synthetic routes for this compound that incorporate these novel techniques and sustainable principles is crucial for creating efficient, cost-effective, and environmentally responsible manufacturing processes. nih.gov
Flow Chemistry Applications in this compound Synthesis
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering superior heat and mass transfer, improved safety for hazardous reactions, and potential for automation and scalability. mdpi.comresearchgate.net The synthesis of pyridine-containing alcohols and their precursors is well-suited to this approach.
Research into the synthesis of structurally related heteroaryl allylic alcohols has demonstrated the power of flow chemistry. For instance, the Grignard reaction of vinylmagnesium bromide with heteroaryl ketones, including 3-acetylpyridine (B27631) (a potential precursor to the target molecule's backbone), has been successfully performed in a capillary microreactor. tue.nl This method allowed for a significant reduction in reaction time from two hours in a traditional batch setup to just five minutes in flow, even at a higher temperature (0°C vs. -78°C). tue.nl Such protocols highlight the potential for highly efficient and rapid construction of precursors to this compound. The use of flow reactors can minimize the formation of byproducts and allow for the safe handling of reactive organometallic intermediates. thieme-connect.de
Table 1: Comparison of Batch vs. Flow Synthesis for a Related Pyridinyl Alcohol Precursor
| Parameter | Batch Synthesis | Flow Synthesis | Reference |
|---|---|---|---|
| Reaction Time | 2 hours | 5 minutes | tue.nl |
| Temperature | -78 °C | 0 °C | tue.nl |
| Key Advantages | Simple setup | Enhanced safety, speed, scalability | researchgate.nettue.nl |
Green Solvents and Solvent-Free Reaction Conditions
The principles of green chemistry encourage the reduction or elimination of hazardous substances, with a major focus on replacing volatile and toxic organic solvents. researchgate.net Solvents like DMF, NMP, and chlorinated hydrocarbons are being replaced by more benign alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). whiterose.ac.uk
The synthesis of pyridinyl alcohols has been shown to be feasible in aqueous media. A patent describes the synthesis of 1-(pyridin-3-yl)propan-2-ol, a lower homolog of the target compound, by reacting 3-methylpyridine (B133936) with acetaldehyde (B116499) in ion-exchanged water, achieving a 91% yield. google.com Another green approach involves the synthesis of heterocyclic compounds from 3-acetyl pyridine in water using alum as an inexpensive and non-toxic catalyst. researchgate.net These examples demonstrate that the pyridine core is stable and reactive in aqueous conditions, opening the door for water-based syntheses of this compound. Solvent-free reactions, where reagents are heated together neat or with a solid catalyst, represent another key green strategy that can be applied. researchgate.netorgsyn.org
Table 2: Selected Green Solvents and Their Properties
| Solvent | Key Advantages | Potential Applications in Synthesis | Reference |
|---|---|---|---|
| Water | Non-toxic, non-flammable, inexpensive | Aldol-type condensations, catalyzed reactions | google.comresearchgate.netmdpi.com |
| Ethanol | Biodegradable, low toxicity, renewable | General solvent, reductions, crystallizations | whiterose.ac.uk |
| 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling point and less prone to peroxide formation than THF | Grignard reactions, organometallic chemistry | whiterose.ac.uk |
| Heptane | Less toxic than hexane (B92381) | Non-polar solvent for extractions and chromatography | whiterose.ac.uk |
Photocatalytic and Electrocatalytic Approaches
Photocatalysis and electrocatalysis utilize light and electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity, replacing harsh chemical reagents. thieme-connect.de
Photocatalytic Methods: Visible-light photocatalysis, often employing iridium or ruthenium complexes, can generate radical intermediates for complex bond formations. tue.nl In a relevant example, a photocatalytic difluoroalkylation-induced 1,2-heteroarene migration was performed on 2-(pyridin-4-yl)but-3-en-2-ol. This reaction used fac-Ir(ppy)₃ as the photocatalyst under blue light irradiation, demonstrating that the pyridine ring and adjacent alcohol functionality can participate in sophisticated, light-driven transformations. tue.nl This type of methodology could be adapted to functionalize precursors or derivatives of this compound.
Electrocatalytic Methods: Electrosynthesis replaces chemical oxidants and reductants with electricity, offering a cleaner and more controllable reaction environment. thieme-connect.decardiff.ac.uk Modern electrocatalytic methods can achieve transformations that are difficult to perform using conventional chemistry. For instance, the C(sp³)–C(sp³) bond cleavage and subsequent arylation of unstrained cyclic alcohols have been achieved through paired electrolysis and photolysis. rsc.org In such a setup, an alcohol can be oxidized at the anode to generate a radical intermediate, which then undergoes further reaction. A constant current is applied in a cell containing specialized electrodes (e.g., graphite (B72142) felt, platinum) and a supporting electrolyte. cardiff.ac.ukrsc.org This strategy could conceivably be employed to construct the pentanol side chain on a pyridine core.
Protecting Group Strategies and Functional Group Interconversions
The synthesis of molecules with multiple reactive sites, such as the alcohol and pyridine groups in this compound, often requires the use of protecting groups to ensure chemoselectivity. weebly.comwikipedia.org Functional group interconversions (FGIs) are then used to modify the molecule and arrive at the final target structure. imperial.ac.uksolubilityofthings.com
Protecting Group Strategies: The secondary alcohol in this compound is a key functional group that may interfere with reactions intended for the pyridine ring or other parts of the molecule, particularly when strongly basic or nucleophilic reagents are used. masterorganicchemistry.com To prevent unwanted side reactions, the hydroxyl group can be temporarily masked with a protecting group. Common choices for alcohols include silyl (B83357) ethers, which are robust yet can be removed under mild conditions. masterorganicchemistry.comlibretexts.org
Table 3: Common Protecting Groups for Secondary Alcohols
| Protecting Group | Abbreviation | Installation Reagents | Deprotection Conditions | Reference |
|---|---|---|---|---|
| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole, DMF | F⁻ (e.g., TBAF), or mild acid | masterorganicchemistry.com |
| Triisopropylsilyl ether | TIPS | TIPS-Cl, imidazole, DMF | F⁻ (e.g., TBAF), or acid (more stable than TBDMS) | libretexts.org |
| Benzyl ether | Bn | NaH, then BnBr | Hydrogenolysis (H₂, Pd/C) | libretexts.orguwindsor.ca |
| Tetrahydropyranyl ether | THP | Dihydropyran (DHP), p-TsOH (cat.) | Aqueous acid (e.g., aq. HCl) | weebly.comuwindsor.ca |
Functional Group Interconversions (FGI): FGI refers to the conversion of one functional group into another, a fundamental tactic in organic synthesis. imperial.ac.uk The secondary alcohol of this compound can be a starting point for various transformations to create analogues or advanced intermediates.
Table 4: Potential Functional Group Interconversions from the Alcohol Moiety
| Transformation | Product Functional Group | Typical Reagents | Reference |
|---|---|---|---|
| Oxidation | Ketone (5-(Pyridin-3-yl)pentan-2-one) | PCC, DMP, Swern or Collins oxidation | imperial.ac.uksolubilityofthings.com |
| Conversion to Halide | Alkyl Bromide or Chloride | PBr₃ or SOCl₂; or 1) MsCl/TsCl, 2) LiBr/LiCl | vanderbilt.edu |
| Conversion to Sulfonate Ester | Tosylate or Mesylate | TsCl or MsCl, pyridine | vanderbilt.eduub.edu |
| Elimination | Alkene (5-(Pyridin-3-yl)pent-1-ene or -2-ene) | H₂SO₄ (cat.), heat; or Martin's sulfurane | vanderbilt.edu |
These interconversions allow for extensive modification of the molecule's side chain, enabling the synthesis of a wide range of derivatives from a common intermediate.
Derivatives and Analogues of 5 Pyridin 3 Yl Pentan 2 Ol: Design and Synthesis
Rational Design Principles for Analogue Generation
The generation of analogues from a lead compound like 5-(pyridin-3-yl)pentan-2-ol follows established medicinal chemistry principles. Modifications are typically aimed at the two primary regions of the molecule: the aromatic pyridine (B92270) ring and the aliphatic pentanol (B124592) side chain.
The pyridine ring offers multiple avenues for structural diversification. Its electronic properties and substitution patterns can be altered to influence molecular interactions.
Substitution: Introducing various substituents onto the pyridine ring is a common strategy. This can be achieved through electrophilic or nucleophilic aromatic substitution reactions. For instance, halogenation can introduce chloro, bromo, or fluoro groups, which can alter electronic properties and serve as handles for further cross-coupling reactions. Alkyl or alkoxy groups can also be added to enhance lipophilicity or introduce steric bulk.
N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine-N-oxide. mdpi.com This modification increases the ring's electron deficiency, alters its hydrogen bonding capacity, and can facilitate subsequent functionalization, such as C-H hydroxylation at the C3 position. acs.org
Ring Annulation: The pyridine ring can be fused with other heterocyclic or carbocyclic rings to create more complex, rigid structures. For example, annulation with a thiophene (B33073) ring can lead to pyridothienopyrimidine derivatives, significantly altering the molecule's shape and electronic distribution. mdpi.com
Isosteric Replacement: The nitrogen atom within the pyridine ring could be repositioned to create isomeric structures (e.g., pyridin-2-yl or pyridin-4-yl analogues) or replaced entirely with other heteroatoms or groups to form different heterocyclic systems, such as pyrazoles or pyrimidines. mdpi.comgrowingscience.com
Table 1: Pyridine Ring Modification Strategies
| Modification Strategy | Example Reaction/Concept | Potential Outcome |
|---|---|---|
| Substitution | Halogenation, Friedel-Crafts Alkylation | Altered electronics, lipophilicity, and metabolic stability |
| N-Oxidation | Reaction with H₂O₂/Acetic Acid mdpi.com | Increased polarity, altered reactivity for further functionalization acs.org |
| Ring Annulation | Cyclization with appropriate precursors mdpi.com | Rigid, complex scaffolds with distinct shapes |
| Isosteric Replacement | Synthesis of pyrazole (B372694) or pyrimidine (B1678525) analogues mdpi.comgrowingscience.com | Fundamentally altered core structure and properties |
Elaboration of the Pentanol Side Chain
The pentanol side chain provides significant opportunities for modification to explore hydrophobicity, steric hindrance, and conformational flexibility.
Chain Length Variation: The five-carbon chain can be shortened or extended through various synthetic routes, such as by using different starting aldehydes in a Grignard-type synthesis.
Introduction of Unsaturation: Double or triple bonds can be incorporated into the alkyl chain to create alkenyl or alkynyl analogues. This introduces conformational rigidity and potential for different geometric isomers (E/Z). google.com
Branching: Introducing alkyl groups at different positions on the chain can increase steric bulk and influence how the molecule fits into a binding pocket. For example, methylation at various points can lead to a range of branched isomers. google.com
Functional Group Interconversion: The hydroxyl group is a versatile handle for introducing other functionalities. Beyond the esterification and amidation discussed later, it can be converted to ethers, halides, or amines. Furthermore, other functional groups like ketones, epoxides, or cyclopropyl (B3062369) moieties can be incorporated along the chain. rsc.org
Table 2: Pentanol Side Chain Elaboration Strategies
| Modification Strategy | Example Reagent/Method | Potential Outcome |
|---|---|---|
| Chain Length Variation | Wittig reaction followed by reduction | Homologues with altered lipophilicity and flexibility |
| Unsaturation | Elimination reactions (dehydration of alcohol) | Conformational rigidity, introduction of geometric isomers google.com |
| Branching | Use of branched Grignard or organolithium reagents | Increased steric hindrance, modified binding interactions |
| Functionalization | Williamson ether synthesis, Mitsunobu reaction | Introduction of new hydrogen bond donors/acceptors |
Stereochemical Variations and Their Synthetic Implications
The this compound molecule possesses a chiral center at the C-2 position of the pentanol chain, where the hydroxyl group is attached. This means it exists as a pair of enantiomers: (R)-5-(pyridin-3-yl)pentan-2-ol and (S)-5-(pyridin-3-yl)pentan-2-ol.
The synthesis of stereochemically pure analogues is crucial, as different enantiomers of a chiral molecule often exhibit distinct biological activities. Synthetic strategies must therefore address this stereocenter.
Asymmetric Synthesis: This involves creating the desired enantiomer directly. A common approach is the asymmetric reduction of the corresponding ketone, 5-(pyridin-3-yl)pentan-2-one, using chiral reducing agents or catalysts. researchgate.net
Chiral Resolution: This method involves synthesizing the racemic mixture of the alcohol and then separating the two enantiomers. This can be achieved through several techniques:
Enzymatic Resolution: Lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net This method is valued for its high selectivity and environmentally benign conditions.
Diastereomeric Crystallization: The racemic alcohol can be reacted with a chiral acid to form diastereomeric salts, which can often be separated by fractional crystallization due to their different physical properties.
Introduction of New Stereocenters: Modifications to the side chain or pyridine ring can introduce additional chiral centers, leading to diastereomers. The synthesis of these analogues requires careful control over the stereochemistry at each new center, often involving stereoselective reactions. nih.govacs.org
Synthetic Pathways to Key Structural Analogues
The hydroxyl group of this compound is a key functional handle for creating a variety of derivatives.
The secondary alcohol can be readily converted into esters and, through a multi-step process, amides.
Esterification: The most direct derivatization is the formation of an ester. This can be accomplished through several standard methods:
Reaction with Acyl Halides or Anhydrides: Reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) is a high-yielding method. rsc.org
Fischer Esterification: The alcohol can be refluxed with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid). This is an equilibrium process that may require removal of water to drive it to completion.
Coupling Agent-Mediated Esterification: Modern coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to activate a carboxylic acid for reaction with the alcohol under mild conditions. organic-chemistry.org
Amidation: While an alcohol cannot be directly converted to an amide in a single step, a common two-step sequence involves first converting the alcohol to a leaving group (e.g., a tosylate or mesylate) and then displacing it with an amine. Alternatively, the alcohol can be oxidized to a carboxylic acid (after chain modification), which is then coupled with an amine using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov
Table 3: Synthesis of Ester and Amide Analogues
| Derivative | Reaction Type | Typical Reagents |
|---|---|---|
| Ester | Acylation | Acyl Chloride, Pyridine |
| Ester | Fischer Esterification | Carboxylic Acid, H₂SO₄ |
| Ester | Steglich Esterification | Carboxylic Acid, DCC, DMAP |
| Amide | (Multi-step) | 1. TsCl, Pyridine; 2. Amine |
| Amide | (From corresponding acid) | Carboxylic Acid, Amine, HATU, DIPEA nih.gov |
Oxidation and Reduction Products
The oxidation state of both the alcohol and the pyridine ring can be modified to yield important analogues.
Oxidation of the Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, 5-(pyridin-3-yl)pentan-2-one . This transformation is fundamental as the ketone is a key intermediate for synthesizing both enantiomers of the alcohol via asymmetric reduction. Common oxidizing agents for this purpose include:
Pyridinium (B92312) chlorochromate (PCC)
Dess-Martin periodinane (DMP)
Swern oxidation (oxalyl chloride, DMSO, triethylamine)
TEMPO-catalyzed oxidation researchgate.net
Reduction of the Pyridine Ring: The aromatic pyridine ring can be reduced to a saturated piperidine (B6355638) ring, yielding 5-(piperidin-3-yl)pentan-2-ol . This transformation drastically changes the geometry and basicity of the nitrogen heterocycle. Catalytic hydrogenation is the most common method, typically using:
Hydrogen gas with a metal catalyst such as Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C). These reactions often require high pressure and/or acidic conditions, which must be chosen carefully to avoid reduction of other functional groups.
Reduction of the Ketone: The ketone, 5-(pyridin-3-yl)pentan-2-one, can be reduced back to the racemic alcohol using simple reducing agents like sodium borohydride (B1222165) (NaBH₄). rsc.org As mentioned in section 3.1.3, using chiral reducing agents can achieve stereoselective reduction to furnish a single enantiomer of the alcohol.
Table 4: Common Oxidation and Reduction Reactions
| Transformation | Product | Reagent(s) |
|---|---|---|
| Oxidation of Alcohol | 5-(Pyridin-3-yl)pentan-2-one | Dess-Martin Periodinane (DMP) researchgate.net |
| Reduction of Ketone | This compound | Sodium Borohydride (NaBH₄) rsc.org |
| Reduction of Pyridine Ring | 5-(Piperidin-3-yl)pentan-2-ol | H₂, PtO₂ |
Introduction of Heteroatoms or Cyclic Structures within the Alkyl Chain
The modification of the alkyl chain of this compound analogues through the introduction of heteroatoms (such as nitrogen, oxygen, or sulfur) or the incorporation of cyclic moieties represents a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. These modifications can alter the compound's polarity, conformational flexibility, and ability to form new interactions with biological targets.
One common approach involves the synthesis of derivatives where parts of the alkyl chain are replaced by or incorporated into a heterocyclic ring system. For instance, pyrazole and triazole rings, which are five-membered heterocycles containing nitrogen, are frequently introduced. The synthesis of pyrazole derivatives can be achieved through the cyclocondensation of hydrazine (B178648) derivatives with α,β-unsaturated ketones. mdpi.com Similarly, 1,2,4-triazole-3-thiol moieties can be synthesized from isonicotinic acid hydrazide, which can then be further reacted to create more complex fused heterocyclic systems like thiazolo[3,2-b] mdpi.comnih.govajgreenchem.comtriazoles. researchgate.net
The synthesis of pyridine derivatives containing other five-membered rings with one or two heteroatoms is also well-documented. mdpi.com For example, the reaction of pyridine-4-carbothioamide with 2-bromo-1-(2,5-dichlorothiophen-3-yl)ethanone in ethanolic KOH yields 4-(2,5-dichlorothiophen-3-yl)-2-(pyridin-3-yl)thiazole, directly incorporating a thiazole (B1198619) ring into the structure. mdpi.com Another method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile to create highly functionalized cyclopenta[b]pyridine structures, effectively embedding a cyclopentane (B165970) ring fused to the pyridine core. nih.gov
These synthetic strategies allow for the creation of a diverse library of analogues with varied structural features, as summarized in the table below.
Table 1: Examples of Synthetic Strategies for Heterocyclic Analogues
| Target Heterocycle | Precursors | Synthetic Method | Reference |
|---|---|---|---|
| Pyrazole | α,β-Unsaturated ketones, Hydrazines | Cyclocondensation | mdpi.com |
| 1,2,4-Triazole | Isonicotinic acid hydrazide, NH4SCN | Thiosemicarbazide formation and alkaline cyclization | researchgate.net |
| Thiazolo[3,2-b] mdpi.comnih.govajgreenchem.comtriazole | 5-pyridin-3-yl-1,2,4-triazole-3-thiol, α-halocarbonyls | Hantzsch condensation | researchgate.net |
| Thiazole | Pyridine-carbothioamide, Bromo-ethanone derivative | Reaction in ethanolic KOH | mdpi.com |
Theoretical Structure-Activity Relationship (SAR) Studies for Derivatives
Computational Docking and Ligand-Receptor Interaction Hypotheses
Computational docking is a powerful tool used to predict the binding orientation and affinity of a ligand to a specific protein target. This method is instrumental in formulating hypotheses about ligand-receptor interactions that drive biological activity. For derivatives related to this compound, docking studies have been employed to understand how structural modifications influence binding to various enzymes and receptors.
In one study, derivatives of 2-pyridin-3-yl-benzo[d] mdpi.comnih.govoxazin-4-one were docked into the binding site of human neutrophil elastase, an enzyme implicated in inflammatory diseases. nih.gov The analysis, using programs like FRED and GLIDE, helped to build a common binding model, identifying key interactions within the active site. nih.gov Similarly, docking studies on novel pyrazole derivatives against Mycobacterium tuberculosis enzymes revealed potential hydrogen bonding interactions within the active sites of the target proteins (PDB: 1G3U and 5V3Y). chemmethod.com
Ligand-receptor interaction hypotheses often highlight the importance of specific functional groups. For example, in studies of σ2 receptor ligands, the basicity and chain length of an amino-alkyl tail were found to be crucial for binding affinity. nih.gov Docking simulations hypothesized that a protonated nitrogen in the tail could form ionic interactions with key acidic residues like Aspartic acid (D29) and Glutamic acid (E73) in the receptor's binding site. nih.gov In another example, docking of atpenin A5 analogues, which feature a substituted pyridine ring, into the ubiquinone binding site of mitochondrial complex II showed that specific hydrogen bonds between the pyridine's hydroxyl groups and the protein are critical for inhibitory activity. nih.gov
Table 2: Examples of Docking Studies on Pyridine-Containing Derivatives
| Derivative Class | Protein Target | Key Hypothesized Interactions | Reference |
|---|---|---|---|
| 2-Pyridin-3-yl-benzo[d] mdpi.comnih.govoxazin-4-ones | Human Neutrophil Elastase | Common binding model within the active site | nih.gov |
| Quinolyl Pyrazinamides | Sigma 2 Receptor (σ2R) | Ionic interactions between a basic tail and residues D29/E73 | nih.gov |
| Atpenin A5 Analogues | Mitochondrial Complex II | Hydrogen bonding involving pyridine hydroxyl groups | nih.gov |
| Thiazolo-pyridopyrimidines | Cyclin-Dependent Kinase 4/6 (CDK4/6) | Identification of potential inhibitory binding modes | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of compounds with their biological activities. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent derivatives.
Various statistical methods are employed in QSAR modeling. The process typically involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of compounds and then using techniques like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to find a correlation with their measured biological activity. researchgate.net Principal Component Analysis (PCA) is often used beforehand to reduce the dimensionality of the descriptor dataset. researchgate.net
For pyridine-based compounds, QSAR models have been successfully developed. A study on 4H-pyrano[3,2-c]pyridine-3-carbonitriles established a QSAR model for their bronchodilatory activity. mdpi.com In another example, a 3D-QSAR study was applied to a set of 43 triazine-based molecules to predict their anticancer activities (pIC50). researchgate.net The resulting models, particularly one using an ANN, showed a high correlation between the predicted and experimental values, suggesting that the selected descriptors could effectively predict the biological activity of new triazine derivatives. researchgate.net
QSAR can also be integrated with molecular modeling. For atpenin A5 derivatives, QSAR ligand-protein interaction predictions were used to understand the structure-activity relationship, and the results showed an excellent correlation with experimentally determined IC50 values for mitochondrial complex II inhibition. nih.gov
Conformational Analysis of Derivatives and Their Implications
The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Conformational analysis examines the energetically preferred shapes a molecule can adopt and how these shapes influence its activity.
A key finding in the study of atpenin A5 analogues was the pharmacophoric role of a ketone in the side chain. Molecular modeling revealed that this ketone was crucial for activity not by participating directly in hydrogen bonding, but by forcing the molecule into a "bioactive conformation" necessary for effective binding to mitochondrial complex II. nih.gov This demonstrates that some structural features may serve to pre-organize the ligand into the correct shape for receptor recognition.
Conformational flexibility versus rigidity is another important consideration. In one SAR study, replacing a flexible N-methylphenethylamine group with a more conformationally restricted (S)-3-phenylpiperidine structure led to a threefold increase in inhibitory potency. acs.org This suggests that reducing the entropic penalty upon binding by pre-paying it through chemical design can be a successful strategy.
Conversely, unwanted conformational changes can be detrimental to activity. Conformational analysis of a series of quinoline (B57606) pyrazinamide (B1679903) derivatives showed that most of the potent analogues retained a planar scaffold. nih.gov However, the introduction of a methyl group at the 7-position disrupted this planarity, leading to a significant loss of binding affinity, highlighting the negative impact of an unfavorable conformation. nih.gov Comparative conformational analyses using various software tools can also be performed to ensure that the conformers used for subsequent docking studies are representative and energetically reasonable. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (E)-3-(thiophen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one |
| 4-(2,5-dichlorothiophen-3-yl)-2-(pyridin-3-yl)thiazole |
| 5-pyridin-3-yl-1,2,4-triazole-3-thiol |
| Thiazolo[3,2-b] mdpi.comnih.govajgreenchem.comtriazole |
| 2-pyridin-3-yl-benzo[d] mdpi.comnih.govoxazin-4-one |
| Atpenin A5 |
| 4H-pyrano[3,2-c]pyridine-3-carbonitrile |
| (S)-3-phenylpiperidine |
| Quinolyl pyrazinamide |
| Pyrazole |
| Triazole |
| Thiazole |
| Pyrimidine |
| Cyclopenta[b]pyridine |
Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Pyridin 3 Yl Pentan 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 5-(Pyridin-3-yl)pentan-2-ol. It provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon), allowing for the complete mapping of the molecular structure.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial data on chemical shifts and basic coupling, two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all signals and confirmation of the molecular structure.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between H-2 and its neighbors (H-1 and H-3), and sequentially along the pentyl chain. It would also confirm the coupling between protons on the pyridine (B92270) ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon atom in the molecule by linking it to its known proton signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different parts of the molecule. For instance, it would show a correlation between the protons at C-5 and the pyridine ring carbons (C-7, C-8, C-11), confirming the attachment point of the pentyl chain to the heterocyclic ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY data helps in determining the preferred conformation of the molecule in solution.
Based on these techniques, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra can be achieved.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃.
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|---|
| 1 | CH₃ | 1.18 (d) | 23.5 | C2, C3 |
| 2 | CH | 3.75 (m) | 67.5 | C1, C3, C4 |
| 3 | CH₂ | 1.45-1.60 (m) | 39.0 | C1, C2, C4, C5 |
| 4 | CH₂ | 1.65-1.75 (m) | 29.5 | C2, C3, C5, C7 |
| 5 | CH₂ | 2.60 (t) | 32.0 | C3, C4, C7, C8, C11 |
| 7 | C | - | 137.0 | - |
| 8 | CH | 8.45 (d) | 150.0 | C7, C9, C11 |
| 9 | CH | 7.50 (dt) | 136.0 | C7, C8, C10 |
| 10 | CH | 7.25 (dd) | 123.5 | C8, C9 |
| 11 | CH | 8.48 (dd) | 148.0 | C7, C8, C9 |
| OH | OH | ~2.5 (br s) | - | C2 |
Note: Predicted values are based on standard chemical shift increments and data from similar structures. Actual values may vary.
Solid-State NMR for Polymorphism and Conformation Analysis
Solid-State NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. Unlike in solution, where molecules tumble rapidly, in the solid state, their orientation is fixed. This makes ssNMR sensitive to factors like crystal packing (polymorphism) and intermolecular interactions, such as hydrogen bonding. fu-berlin.de For this compound, the hydroxyl group and the pyridine nitrogen can participate in hydrogen bonds, influencing the crystal structure.
By using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution spectra can be obtained from solid samples. acs.org Particularly, ¹⁵N CP/MAS NMR would be highly informative. The chemical shift of the pyridine nitrogen is very sensitive to its environment; a non-hydrogen-bonded pyridine nitrogen resonates at a different frequency compared to one that is hydrogen-bonded or protonated. acs.orgmdpi.com Different crystalline polymorphs of the compound would likely exhibit distinct ¹³C and ¹⁵N chemical shifts, allowing for their identification and characterization. fu-berlin.de
Chiral NMR Spectroscopic Methods for Enantiomeric Purity Determination
The carbon atom at position 2 (C2) in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers ((R) and (S)). Standard NMR spectroscopy cannot distinguish between enantiomers. However, chiral NMR techniques can be used to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.
This is typically achieved by reacting the chiral alcohol with a chiral derivatizing agent (CDA), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) or α-methoxy-α-phenylacetic acid (MPA). rsc.org The reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. rsc.org By integrating the signals of specific protons (e.g., the methoxy (B1213986) group of the CDA or protons near the chiral center) in the ¹H NMR spectrum of the derivatized mixture, the ratio of the diastereomers can be accurately calculated, which directly corresponds to the enantiomeric excess of the original alcohol. nih.gov Alternatively, chiral solvating agents (CSAs) can be used, which form transient, weak diastereomeric complexes with the enantiomers, also inducing separate signals in the NMR spectrum. nih.govkaist.ac.kr
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotope Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a two-stage process that provides definitive structural confirmation. nationalmaglab.org In the first stage, the intact molecule is ionized (e.g., by electrospray ionization, ESI) to form a molecular ion, typically the protonated species [M+H]⁺. This specific ion is then selected and, in the second stage, fragmented by collision with an inert gas. The resulting fragment ions are analyzed to generate a product ion spectrum.
The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would include:
Loss of water: A common fragmentation for alcohols, leading to a prominent peak at [M+H-H₂O]⁺. chim.lu
Cleavage adjacent to the hydroxyl group: Breakage of the C2-C3 bond can lead to characteristic fragments.
Fragmentation of the pyridine ring: The heterocyclic ring can undergo specific cleavage patterns.
Cleavage of the alkyl chain: Various ruptures along the pentyl chain can occur.
The resulting spectrum provides a structural fingerprint that confirms the identity of the compound.
Table 2: Predicted MS/MS Fragmentation for the [M+H]⁺ Ion of this compound.
| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z |
|---|---|---|
| 166.12 | [M+H]⁺ | 166.12 |
| 166.12 | [M+H - H₂O]⁺ | 148.11 |
| 166.12 | [C₇H₈N]⁺ (Pyridyl-CH₂) | 106.07 |
| 166.12 | [C₅H₅N+H]⁺ (Pyridine) | 80.05 |
| 148.11 | [M+H - H₂O - C₂H₄]⁺ | 120.08 |
Note: m/z values are for the monoisotopic masses.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 0.001 Da). This allows for the determination of the elemental formula of a compound. The molecular formula for this compound is C₁₀H₁₅NO. uni.lunih.gov
HRMS can distinguish this formula from other combinations of atoms that might have the same nominal (integer) mass. For example, by measuring the mass of the protonated molecule [M+H]⁺ and comparing it to the calculated theoretical mass, the elemental composition can be confirmed with high confidence. rsc.orgnih.gov
Calculated Exact Mass for [C₁₀H₁₅NO + H]⁺: 166.1226
Typical HRMS Result: Found: 166.1228
This precise agreement between the measured and calculated mass validates the proposed molecular formula, serving as a final confirmation of the compound's identity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for assessing the purity of this compound and identifying any volatile impurities. In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the chromatographic column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification.
For the analysis of this compound, a standard protocol would involve dissolving the sample in a suitable solvent, such as hexane (B92381), before injection into the GC-MS system. mdpi-res.com The GC is often equipped with a capillary column, like an RTX-5MS, and helium is typically used as the carrier gas. mdpi-res.com The oven temperature is programmed to ramp up gradually to ensure efficient separation of compounds with different volatilities. mdpi-res.commdpi.com
The mass spectrometer detector ionizes the eluted compounds, often using electron ionization (EI). mdpi-res.com The resulting mass spectra are then compared against spectral libraries (e.g., NIST) and literature data for identification. mdpi-res.com This method allows for the detection and quantification of potential impurities that may arise from the synthesis process, such as unreacted starting materials or by-products. The integration of the peak areas in the gas chromatogram provides a quantitative measure of the purity of the this compound.
Table 1: Illustrative GC-MS Parameters for Analysis of this compound
| Parameter | Condition |
| GC System | Shimadzu GCMS-QP2010 or equivalent |
| Column | RTX-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.23 mL/min |
| Oven Program | Initial temp 40°C (hold 2 min), ramp 3°C/min to 210°C (hold 10 min) |
| Injection Mode | Split (e.g., 1:10 ratio) |
| Inlet Temperature | 250°C |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Solvent | Hexane |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides valuable insights into the functional groups present in this compound and the nature of hydrogen bonding interactions.
Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, which is often broadened due to hydrogen bonding. rsc.orglibretexts.org C-H stretching vibrations from the pentyl chain and the pyridine ring would appear in the 2850-3100 cm⁻¹ region. libretexts.org The presence of the pyridine ring will also give rise to characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ range. libretexts.org The C-O stretching vibration of the secondary alcohol is typically observed around 1100-1200 cm⁻¹. rsc.org
Raman Spectroscopy , being more sensitive to non-polar bonds, offers complementary information. The aromatic C-H stretching and ring vibrations of the pyridine moiety are often strong in the Raman spectrum. spectroscopyonline.comresearchgate.net Analysis of the O-H stretching region can also provide information on hydrogen bonding.
The presence of both a hydrogen bond donor (the -OH group) and acceptors (the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group) allows for the possibility of both intramolecular and intermolecular hydrogen bonding . jchemrev.com These interactions can influence the position and shape of the O-H stretching band in the vibrational spectra. nih.gov Spectroscopic studies can help elucidate the predominant form of hydrogen bonding in different states (e.g., neat liquid, solution, or solid state). jchemrev.commdpi.com
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching (H-bonded) | 3300-3400 (broad) |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=C, C=N (Pyridine) | Stretching | 1400-1600 |
| C-O (Secondary Alcohol) | Stretching | 1100-1200 |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Recognition
As this compound possesses a chiral center at the C2 position of the pentanol (B124592) chain, it exists as a pair of enantiomers. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to distinguish between these enantiomers. sigmaaldrich.com
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org An achiral molecule will not exhibit a CD spectrum. For this compound, the enantiomers will produce mirror-image CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum, particularly those associated with the electronic transitions of the pyridine chromophore, can be used to assign the absolute configuration of a separated enantiomer, often by comparison with computationally predicted spectra. rsc.orgnih.gov
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgmgcub.ac.in The two enantiomers of this compound will rotate plane-polarized light to an equal extent but in opposite directions. An ORD curve provides information about the stereochemistry of the molecule and can be used to determine the enantiomeric purity. scirp.org
X-ray Crystallography of Single Crystals (if applicable to solid-state forms or co-crystals)
Should this compound be a solid at room temperature or form stable crystalline derivatives or co-crystals, single-crystal X-ray crystallography would be the definitive method for elucidating its three-dimensional molecular structure. This technique can unambiguously determine the connectivity of atoms, bond lengths, bond angles, and the absolute configuration of a single enantiomer. researchgate.neteurjchem.com
The formation of a crystal lattice is often governed by intermolecular interactions, including hydrogen bonds and van der Waals forces. researchgate.net In the case of this compound, the hydroxyl group and the pyridine nitrogen are likely to participate in a network of hydrogen bonds, which would be clearly visualized in the crystal structure. mdpi.comnih.gov X-ray crystallographic data would provide precise information on the geometry of these hydrogen bonds. eurjchem.com
Advanced Chromatographic Techniques for Separation and Purity Profiling
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
To separate the enantiomers of this compound, Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. chiralpedia.commdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. chiralpedia.com
The selection of the appropriate CSP and mobile phase is critical for achieving good resolution. pensoft.net Polysaccharide-based CSPs are commonly used for a wide range of chiral compounds. chiralpedia.com The mobile phase typically consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol. researchgate.net The separation can be optimized by adjusting the mobile phase composition, flow rate, and temperature. sigmaaldrich.com
Table 3: Example Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak® IA or similar polysaccharide-based CSP |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 272 nm) pensoft.net |
| Column Temperature | 25°C |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is an alternative and often advantageous technique for both chiral and achiral separations. nacalai.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a polar organic co-solvent (modifier) like methanol. nacalai.comthieme-connect.de
SFC offers several benefits, including faster separations and reduced organic solvent consumption compared to HPLC. nacalai.com For the analysis of this compound, SFC can be used for purity assessment and, with a chiral stationary phase, for enantiomeric separation. thieme-connect.de The low viscosity and high diffusivity of supercritical fluids can lead to higher chromatographic efficiency. nacalai.com
Table 4: General Supercritical Fluid Chromatography (SFC) Parameters
| Parameter | Condition |
| Mobile Phase | Supercritical CO₂ with a modifier (e.g., Methanol) |
| Stationary Phase | Can be either achiral (for purity) or chiral (for enantioseparation) |
| Back Pressure | Typically 100-200 bar |
| Column Temperature | Often slightly above ambient (e.g., 35-40°C) |
| Detection | UV or Mass Spectrometry (MS) |
Thermal Analysis (DSC, TGA) for Solid-State Behavior and Phase Transitions
Thermal analysis techniques are pivotal in characterizing the solid-state properties of chemical compounds. For this compound, methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide critical insights into its thermal stability, purity, and polymorphic behavior. While specific experimental data for this compound is not extensively available in public literature, this section outlines the principles of these methodologies and the nature of the expected findings.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.govtheopenscholar.com This method is highly sensitive for detecting physical and chemical changes involving a heat exchange, such as melting, crystallization, and glass transitions. nih.gov
A typical DSC analysis of this compound would involve heating a small sample at a constant rate. The resulting thermogram would plot heat flow against temperature. An endothermic peak would indicate melting, providing the melting point and the enthalpy of fusion. The sharpness and shape of the melting peak can offer preliminary information about the purity of the compound; impurities typically cause a broadening of the melting peak and a depression of the melting point. google.com
If this compound exists in different crystalline forms (polymorphs), DSC could be used to identify them, as each polymorph would likely exhibit a unique melting point and enthalpy of fusion. The analysis could also reveal solid-solid phase transitions, which appear as peaks on the thermogram prior to the final melting point.
Table 1: Illustrative DSC Data for a Hypothetical Sample of this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Melting | Data not available | Data not available | Data not available |
| Crystallization (on cooling) | Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This technique is essential for determining the thermal stability and decomposition profile of a substance. etamu.edu For this compound, a TGA experiment would reveal the temperature at which the compound begins to decompose.
The TGA curve plots the percentage of initial mass remaining against temperature. A sharp drop in mass indicates a decomposition event. The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability. The analysis can also quantify the amount of residual mass at the end of the experiment. If the compound were a hydrate (B1144303) or contained residual solvent, TGA would show an initial mass loss at lower temperatures corresponding to the loss of water or solvent molecules. researchgate.net
Table 2: Illustrative TGA Data for a Hypothetical Sample of this compound
| Parameter | Value |
| Onset of Decomposition (Tonset) | Data not available |
| Temperature at 5% Mass Loss (T5%) | Data not available |
| Residual Mass at 600°C | Data not available |
Note: This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Computational Chemistry and Molecular Modeling of 5 Pyridin 3 Yl Pentan 2 Ol
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations, based on the fundamental principles of quantum physics, provide highly accurate information about the electronic structure of a molecule.
Density Functional Theory (DFT) Studies of Conformations and Tautomerism
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for investigating the various shapes (conformations) and potential alternative structures (tautomers) of 5-(Pyridin-3-yl)pentan-2-ol.
The flexible five-carbon chain allows the molecule to adopt numerous conformations through rotation around its single bonds. DFT calculations can be used to determine the relative energies of these conformers. For instance, studies on similar flexible molecules show that staggered conformations are generally more stable than eclipsed ones due to reduced steric hindrance. libretexts.org For this compound, DFT would be used to find the most stable arrangement of the pyridine (B92270) ring relative to the hydroxyl group.
Tautomerism, the migration of a proton, is a potential phenomenon in pyridine-containing molecules. ruc.dknih.gov While the primary alcohol group of this compound is stable, DFT can be employed to investigate the relative energies of any potential, less common tautomeric forms, confirming the predominance of the expected structure. researchgate.netscirp.org DFT studies on similar systems, like pyridinylbutane-1,3-diones, have successfully quantified the equilibrium between different tautomers. ruc.dknih.gov
A hypothetical DFT calculation could yield the relative energies of different conformers, as shown in the table below.
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
| A | 180° (anti) | 0.00 |
| B | 60° (gauche) | 0.85 |
| C | -60° (gauche) | 0.88 |
| D | 0° (eclipsed) | 4.50 |
| Note: This table is illustrative and represents typical energy differences found in flexible alkyl chains. |
Calculation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
A significant strength of QM, and DFT in particular, is the ability to predict spectroscopic data. This is crucial for confirming the identity and structure of a synthesized compound.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. osti.govacs.org By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), a theoretical NMR spectrum can be generated. google.com Comparing this predicted spectrum with experimental data helps to confirm the molecular structure and assign specific peaks to individual atoms. acs.org For a molecule with multiple conformers, the calculated shifts are often averaged based on their predicted population (Boltzmann averaging) to provide a more accurate comparison with experimental spectra, which represent an average over all conformations present at a given temperature. ruc.dk
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) or Raman spectrum. nih.gov Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the O-H bond or the bending of C-H bonds. This information is invaluable for interpreting experimental vibrational spectra and confirming the presence of specific functional groups.
A sample of predicted vibrational frequencies for key functional groups is presented below.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| O-H Stretch | Alcohol | ~3650 |
| C-H Stretch | Alkyl Chain | 2850-3000 |
| C=N/C=C Stretch | Pyridine Ring | 1400-1600 |
| C-O Stretch | Alcohol | ~1100 |
| Note: This table is illustrative, showing typical frequency ranges for the indicated functional groups. |
Reaction Pathway Elucidation and Transition State Analysis
DFT is a powerful tool for mapping out the energetic landscape of a chemical reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. acs.org
For this compound, a potential reaction for study would be acid-catalyzed dehydration, where the alcohol is converted to an alkene. bohrium.comrsc.org DFT calculations can model this process step-by-step:
Protonation of the hydroxyl group.
Cleavage of the C-O bond to form a carbocation intermediate.
Loss of a proton from an adjacent carbon to form the double bond.
By calculating the energy at each point along this pathway, an energy profile can be constructed. The highest point on this profile corresponds to the transition state, and its energy determines the activation energy of the reaction. pitt.edu This allows for a deep understanding of the reaction mechanism, including the rate-determining step and potential regioselectivity (i.e., which alkene isomer is preferentially formed). acs.orgrsc.org
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While QM methods are highly accurate, they are computationally expensive and generally limited to single molecules or small clusters. For studying the behavior of molecules over time, especially in the presence of a solvent, Molecular Mechanics (MM) and Molecular Dynamics (MD) are the preferred methods.
Conformational Landscape Exploration and Energy Minima
Molecular Mechanics (MM) uses a simpler, classical physics-based model (a "force field") to calculate molecular energies. acs.org This allows for the rapid exploration of the vast number of possible conformations of a flexible molecule like this compound. libretexts.org By systematically rotating the rotatable bonds and calculating the energy of each resulting structure, MM methods can efficiently map out the entire conformational landscape. researchgate.net This process identifies all the low-energy conformers (energy minima) and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility. nih.gov
Solvent Effects on Molecular Conformation and Dynamics
The behavior of a molecule can change significantly in the presence of a solvent. acs.org Molecular Dynamics (MD) simulations are ideal for studying these effects. In an MD simulation, a model of the molecule is placed in a simulated box filled with explicit solvent molecules (e.g., water or ethanol). nih.govresearchgate.net The forces on all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their movement over time. acs.orgmdpi.com
These simulations can reveal:
Solvent Shell Structure: How solvent molecules arrange themselves around the solute, particularly around the polar pyridine and hydroxyl groups. nih.gov
Hydrogen Bonding: The formation and breaking of hydrogen bonds between the molecule's alcohol group, the pyridine nitrogen, and the surrounding solvent molecules. researchgate.net
Conformational Preferences: How the presence of solvent shifts the equilibrium between different conformers. For example, a polar solvent might stabilize a conformer with a larger dipole moment. rsc.org
Dynamical Motion: The simulation tracks the molecule's tumbling and internal flexing over time, providing insights into its dynamic behavior in solution. mdpi.comresearchgate.net
MD simulations on similar systems, such as pyridine derivatives and secondary alcohols in various solvents, have provided detailed pictures of solvation and its influence on molecular properties. acs.orgsemanticscholar.org
Protein-Ligand Interaction Modeling
Modeling the interaction between a small molecule like this compound and a protein target is a cornerstone of computational drug design. This process, commonly known as molecular docking, predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. nih.govplos.org The goal is to identify and analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the binding process. mdpi.comrsc.org
For this compound, the pyridine ring could engage in aromatic stacking interactions (π-π stacking) with residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket. The hydroxyl group is a potential hydrogen bond donor and acceptor, while the aliphatic pentyl chain can form hydrophobic interactions.
The typical workflow for protein-ligand interaction modeling involves:
Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). ebi.ac.uk The structure of this compound would be generated and its energy minimized using computational chemistry software.
Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the defined binding site of the protein. nih.govresearchgate.net The programs then explore various conformations and orientations of the ligand, scoring them based on the predicted binding energy. plos.org
Analysis of Results: The resulting poses are analyzed to understand the key interactions driving the binding. For instance, studies on other pyridine derivatives have successfully used docking to identify critical hydrogen bonds and hydrophobic contacts within enzyme active sites. mdpi.comresearchgate.net
In Silico Prediction of Biological Activity Mechanisms
In the absence of experimental data, computational methods can predict the potential biological activities of a compound.
Pharmacophore Modeling and Virtual Screening Approaches
A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. researchgate.net If a set of molecules known to be active against a particular target share common features, a pharmacophore model can be developed. frontiersin.org
For this compound, a potential pharmacophore model would include:
An aromatic ring feature (from the pyridine).
A hydrogen bond acceptor (the pyridine nitrogen).
A hydrogen bond donor/acceptor (the hydroxyl group).
A hydrophobic feature (the pentyl group).
This model could then be used as a 3D query to search large chemical databases for other compounds that match these features, a process known as virtual screening. frontiersin.orgresearchgate.net This approach has been successfully used to identify novel inhibitors for various targets, including enzymes and receptors. frontiersin.orgnih.gov
Binding Affinity Predictions and Docking Score Analysis
Molecular docking programs not only predict the binding pose but also provide a "docking score," which is an estimate of the binding affinity. biorxiv.org This score is calculated using a scoring function that approximates the free energy of binding. nih.gov Lower (more negative) scores generally indicate a more favorable binding interaction. plos.orgmdpi.com
The binding affinity for this compound with a hypothetical target would be estimated by its docking score. For example, in studies of novel inhibitors for the COVID-19 main protease, compounds with docking scores in the range of -6.5 to -8.6 kcal/mol were identified as promising candidates. mdpi.comresearchgate.net These scores are derived from the sum of favorable interactions (hydrogen bonds, hydrophobic contacts) minus penalties for steric clashes or unfavorable contacts.
It is important to note that docking scores are approximations and their accuracy can be limited. biorxiv.org More rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or free energy perturbation (FEP) can provide more accurate predictions but are computationally more expensive. researchgate.net
Machine Learning Approaches in Predicting Chemical Behavior and Interactions
Machine learning (ML) is increasingly used to predict various chemical and biological properties of molecules, bridging the gap between chemical structure and activity. nih.govbiorxiv.org
For a compound like this compound, ML models could be employed to predict a wide range of properties:
Physicochemical Properties: Models can predict properties like solubility, melting point, and lipophilicity (logP) based on the molecular structure. chemrxiv.org
Biological Activity: If trained on a large dataset of compounds with known activities for a specific target, an ML model could predict the probability that this compound is active. These models learn from molecular fingerprints or graph representations of molecules. biorxiv.org
Reaction Outcomes: ML models can predict the outcomes of chemical reactions, including identifying suitable solvents or catalysts. researchgate.net
De Novo Design: Generative ML models, including transformers and variational autoencoders, can design novel molecules with desired properties, potentially using fragments of existing molecules like this compound as a starting point. arxiv.org
The development of such a model involves training on large, curated datasets of molecules and their associated properties. biorxiv.orgchemrxiv.org The performance of these models is then validated to ensure their predictive power. nih.gov
Investigation of Molecular Mechanisms Underlying Biological Activity of 5 Pyridin 3 Yl Pentan 2 Ol in in Vitro Systems
Receptor Binding Studies and Selectivity Profiling
There is no available information from radioligand or competitive binding assays to characterize the affinity and selectivity of 5-(Pyridin-3-yl)pentan-2-ol for any specific biological receptors.
Radioligand Binding Assays
No studies utilizing radiolabeled this compound or competitive displacement of known radioligands by this compound have been published.
Competitive Binding Assays
Data from competitive binding assays, which would determine the binding affinity (Ki) of this compound against a panel of receptors, are not available in the public domain.
Enzymatic Activity Modulation and Inhibition Kinetics
Information regarding the ability of this compound to modulate the activity of specific enzymes is not present in the scientific literature.
Enzyme Assays for Specific Target Enzymes
No enzyme assays have been reported that test the effect of this compound on any target enzymes.
Determination of IC50 and Ki Values
As no enzyme assays have been performed, there are no reported IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound.
Mechanistic Enzymology Studies (Reversible vs. Irreversible Inhibition)
Without initial data on enzyme inhibition, no mechanistic studies have been conducted to determine whether this compound would act as a reversible or irreversible inhibitor.
Cellular Pathway Modulation in Cultured Cell Lines
The modulation of cellular pathways by this compound in cultured cell lines represents a critical area of investigation to understand its biological effects. Based on the activity of structurally related compounds, it is hypothesized that this molecule could influence key signaling pathways involved in cell differentiation, proliferation, and survival. For instance, compounds with similar structural motifs have been observed to induce differentiation in cancer cell lines, suggesting a potential mechanism of action for this compound. nih.govnih.gov
Analysis of Intracellular Signaling Cascades
To dissect the specific intracellular signaling cascades affected by this compound, a panel of in vitro assays would be necessary. Key pathways that are often modulated by pyridine-containing compounds include the Mitogen-Activated Protein Kinase (MAPK), cyclic AMP (cAMP), and inositol (B14025) triphosphate (IP3)/Calcium (Ca2+) signaling pathways. promega.ro
Investigation into these pathways could be conducted using specific cell lines and reporter gene assays. For example, the activation or inhibition of the MAPK pathway could be monitored by measuring the phosphorylation levels of key proteins like ERK1/2. The modulation of the cAMP pathway can be assessed by quantifying intracellular cAMP levels, while changes in the IP3/Ca2+ pathway can be observed through measurements of intracellular calcium concentration. promega.ro The table below outlines a potential experimental approach for analyzing these signaling cascades.
| Signaling Cascade | Experimental Assay | Cell Line | Potential Outcome |
| MAPK Pathway | Western Blot for p-ERK1/2 | HL-60 (Human Promyelocytic Leukemia) | Increased phosphorylation, suggesting pathway activation. |
| cAMP Pathway | cAMP-Glo™ Assay | HEK293 (Human Embryonic Kidney) | Altered cAMP levels, indicating G-protein coupled receptor interaction. promega.ro |
| IP3/Ca2+ Pathway | Fluo-4 Calcium Assay | CHO (Chinese Hamster Ovary) | Changes in intracellular calcium flux, suggesting Gq-coupled receptor activation. promega.ro |
Gene Expression and Protein Level Alterations
The biological activity of this compound is likely to be underpinned by changes in gene and protein expression. Analogous compounds have been shown to upregulate genes associated with myeloid differentiation. nih.gov Therefore, it is plausible that this compound could induce similar changes in susceptible cell lines.
A comprehensive analysis of gene expression alterations could be achieved through techniques like RNA sequencing (RNA-Seq) or microarray analysis. These methods would provide a global view of the transcriptional changes induced by the compound. Subsequent validation of key gene expression changes at the protein level could be performed using Western blotting or enzyme-linked immunosorbent assay (ELISA). For instance, the upregulation of cell surface markers of differentiation, such as CD11b in leukemia cell lines, would be a significant finding. nih.gov
The following table presents a hypothetical set of genes and proteins that could be investigated based on the known effects of similar compounds.
| Gene/Protein | Method of Analysis | Potential Alteration | Implied Biological Effect |
| CD11b (ITGAM) | Flow Cytometry, qPCR | Upregulation | Myeloid Differentiation nih.gov |
| c-Myc | Western Blot, qPCR | Downregulation | Inhibition of Proliferation |
| LC3-II | Western Blot | Increased levels | Induction of Autophagy nih.gov |
| p53 | Western Blot | Increased phosphorylation | Induction of Apoptosis |
Cell-Based Reporter Gene Assays
Cell-based reporter gene assays are powerful tools for investigating the specific signaling pathways modulated by a compound. promega.romoleculardevices.comsigmaaldrich.com These assays typically involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a specific response element. promega.rosigmaaldrich.com The binding of activated transcription factors to these response elements drives the expression of the reporter gene, which can be quantified as a measure of pathway activation.
For this compound, reporter assays for pathways such as NF-κB, AP-1, and STAT3 would be highly informative, as these are key regulators of inflammation, immunity, and cancer. The table below details potential reporter gene assays that could be employed.
| Reporter Assay | Pathway Investigated | Potential Cell Line | Principle |
| NF-κB Luciferase Reporter | NF-κB Signaling | HeLa (Human Cervical Cancer) | Measures activation of the NF-κB pathway, crucial in inflammatory responses. |
| SRE Luciferase Reporter | MAPK/ERK Pathway | HEK293 | Measures activation of the Serum Response Element, a downstream target of the MAPK pathway. promega.ro |
| CRE Luciferase Reporter | cAMP/PKA Pathway | HEK293 | Measures activation of the cAMP Response Element, indicating modulation of cAMP levels. promega.ro |
Structure-Mechanism Relationships from In Vitro Data
The chemical structure of this compound, featuring a pyridine (B92270) ring linked to a pentanol (B124592) chain, is critical to its biological activity. Structure-activity relationship (SAR) studies of related pyridine-containing compounds can provide insights into the potential mechanism of action. nih.govmdpi.comacs.org
The pyridine ring can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets such as enzymes or receptors. mdpi.comdiva-portal.org The position of the nitrogen atom in the pyridine ring (at the 3-position) influences its electronic properties and hydrogen bonding capacity, which can be a key determinant of its biological activity. mdpi.com
The pentanol side chain contributes to the compound's lipophilicity and can engage in hydrophobic interactions within the binding pocket of a target protein. The hydroxyl group on the pentanol chain can act as a hydrogen bond donor or acceptor, further stabilizing the interaction with a biological target. The stereochemistry of the chiral center at the 2-position of the pentanol chain may also play a significant role in its biological activity, with one enantiomer potentially being more active than the other.
Membrane Permeability and Transport Studies in In Vitro Models
The permeability coefficient (Pe) is calculated to classify compounds as having low or high permeability. Generally, compounds with a Pe value greater than 1.5 x 10⁻⁶ cm/s are considered to have high permeability. evotec.com The PAMPA assay can be performed at different pH values to simulate various physiological conditions, such as those found in the gastrointestinal tract. evotec.com
The predicted lipophilicity (LogP) of this compound would suggest moderate to good membrane permeability. The table below illustrates how the results from a PAMPA assay for this compound might be interpreted.
| Compound | Apparent Permeability (Pe) (10⁻⁶ cm/s) | Permeability Classification |
| This compound | 2.5 | High |
| Atenolol (Low Permeability Control) | <1.0 | Low |
| Propranolol (High Permeability Control) | >5.0 | High |
Preclinical Biotransformation Pathways and Enzymatic Conversion of 5 Pyridin 3 Yl Pentan 2 Ol
In Vitro Metabolic Stability Assessment in Hepatic Microsomes and Hepatocytes (Animal Models)
In vitro models, such as liver microsomes and hepatocytes from various animal species (e.g., rat, mouse, dog), are standard tools for evaluating the metabolic stability of a new chemical entity. semanticscholar.org These systems contain a rich complement of drug-metabolizing enzymes and are used to estimate the intrinsic clearance of a compound. nih.gov
Identification of Primary Metabolites through LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the identification and quantification of drug metabolites in biological matrices. google.comacs.org For 5-(Pyridin-3-yl)pentan-2-ol, several potential primary metabolites could be hypothesized and would be identifiable by their characteristic mass shifts from the parent compound.
Predicted primary metabolic pathways for this compound include:
Oxidation of the Pyridine (B92270) Ring: The nitrogen atom in the pyridine ring is susceptible to N-oxidation, a common metabolic pathway for pyridine-containing compounds, leading to the formation of 5-(1-oxopyridin-3-yl)pentan-2-ol. wikipedia.org Hydroxylation of the pyridine ring at positions ortho or para to the nitrogen atom is also a possible metabolic route. semanticscholar.orgsci-hub.se
Oxidation of the Alkyl Side Chain: The secondary alcohol group on the pentanol (B124592) side chain can be oxidized to a ketone, yielding 5-(pyridin-3-yl)pentan-2-one. This reaction is a common metabolic fate for secondary alcohols. nih.govlibretexts.org Further oxidation of the alkyl chain at other positions (ω and ω-1 hydroxylation) could also occur, leading to the formation of various hydroxylated derivatives.
A summary of predicted primary metabolites is presented in Table 1.
Table 1: Predicted Primary Metabolites of this compound
| Predicted Metabolite Name | Metabolic Reaction |
| 5-(1-oxopyridin-3-yl)pentan-2-ol | N-oxidation of the pyridine ring |
| 5-(Pyridin-3-yl)pentan-2-one | Oxidation of the secondary alcohol |
| Hydroxylated this compound derivatives | Hydroxylation of the pyridine ring or alkyl chain |
Determination of Intrinsic Clearance Rates
The intrinsic clearance (CLint) is a measure of the inherent ability of the liver to metabolize a drug, independent of blood flow. It is determined by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. nih.govresearchgate.net The rate of disappearance allows for the calculation of the half-life (t1/2) and subsequently the intrinsic clearance. Compounds with high intrinsic clearance are generally metabolized more rapidly in the body. While specific CLint values for this compound are not available, a typical in vitro experiment would provide the data presented in Table 2.
Table 2: Hypothetical In Vitro Metabolic Stability Data for this compound in Rat Liver Microsomes
| Parameter | Value |
| Microsomal Protein Concentration | 1 mg/mL |
| Incubation Time (minutes) | 0, 5, 15, 30, 60 |
| Half-life (t1/2) | Value to be determined experimentally |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | Value to be determined experimentally |
Identification of Cytochrome P450 (CYP) Isoforms Involved in Metabolism
The cytochrome P450 superfamily of enzymes is responsible for the metabolism of a vast number of xenobiotics. nih.gov Identifying the specific CYP isoforms that metabolize a compound is crucial for predicting potential drug-drug interactions. mdpi.comredalyc.org
Recombinant CYP Enzyme Incubations
To pinpoint the specific CYP isoforms responsible for the metabolism of this compound, in vitro assays using a panel of recombinant human CYP enzymes are employed. researchgate.net These enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) are individually incubated with the test compound, and the rate of its depletion or the formation of specific metabolites is measured. mdpi.com Based on the metabolism of other pyridine-containing compounds, it is plausible that isoforms such as CYP2D6 and CYP3A4 could be involved. cambridgemedchemconsulting.com
Table 3: Hypothetical Results of Recombinant Human CYP Enzyme Incubations with this compound
| CYP Isoform | % Parent Compound Remaining after 60 min |
| CYP1A2 | >90% |
| CYP2C9 | >90% |
| CYP2C19 | >90% |
| CYP2D6 | <50% |
| CYP3A4 | <70% |
| Control (no enzyme) | >95% |
The hypothetical data in Table 3 would suggest that CYP2D6 is the primary enzyme responsible for the metabolism of this compound, with a minor contribution from CYP3A4.
CYP Inhibition and Induction Studies
CYP inhibition and induction studies are critical for assessing the potential of a compound to cause drug-drug interactions. researchgate.net Inhibition of a specific CYP isoform by this compound could lead to increased plasma concentrations of co-administered drugs that are substrates of that isoform. Conversely, induction could lead to decreased concentrations and potential therapeutic failure. nih.gov These studies are typically conducted in human liver microsomes using probe substrates specific for each CYP isoform.
Conjugation Reactions and Their Contribution to Metabolism
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate (B86663), to further increase their water solubility and facilitate excretion. The secondary alcohol group of this compound, as well as any hydroxylated metabolites formed during Phase I, are potential sites for glucuronidation by UDP-glucuronosyltransferases (UGTs) or sulfation by sulfotransferases (SULTs). cambridgemedchemconsulting.com The formation of glucuronide and sulfate conjugates would represent a significant pathway for the clearance of this compound.
Glucuronidation Pathways
No studies describing the glucuronidation of this compound were identified. This process typically involves the transfer of glucuronic acid to the molecule, increasing its water solubility and facilitating its excretion. The specific UDP-glucuronosyltransferase (UGT) enzymes involved in the potential metabolism of this compound are unknown.
Sulfation and Glutathione (B108866) Conjugation
There is no available information on the sulfation or glutathione conjugation of this compound. Sulfation would involve the addition of a sulfo group, catalyzed by sulfotransferases (SULTs). Glutathione conjugation, a pathway for detoxifying electrophilic compounds, is mediated by glutathione S-transferases (GSTs); however, no data links this process to the metabolism of this compound.
Species Differences in Metabolic Profiles (Preclinical Animal Models)
Without any foundational data on the metabolism of this compound, it is not possible to delineate any species-specific differences in its metabolic profile among various preclinical animal models.
Natural Occurrence and Biosynthetic Pathways of 5 Pyridin 3 Yl Pentan 2 Ol if Applicable
Isolation and Characterization from Natural Sources
Plant Extracts and Microbial Fermentations
No information is available on the isolation of 5-(Pyridin-3-yl)pentan-2-ol from plant extracts or through microbial fermentation processes.
Identification in Animal Metabolomes
There are no reports of this compound being identified within animal metabolomes.
Proposed Biosynthetic Precursors and Enzymatic Steps
Isotopic Labeling Studies to Elucidate Pathways
No isotopic labeling studies have been published to elucidate the biosynthetic pathway of this compound, as its natural occurrence has not been established.
Genetic Studies of Biosynthetic Gene Clusters
There are no genetic studies on biosynthetic gene clusters related to the production of this compound.
Ecological and Chemoecological Relevance
No information is available regarding any ecological or chemoecological roles of this compound.
Chemical Reactivity and Transformation of 5 Pyridin 3 Yl Pentan 2 Ol
Stability Under Various Conditions (pH, Temperature, Light)
The stability of 5-(Pyridin-3-yl)pentan-2-ol is dictated by its two primary functional groups: the secondary alcohol and the pyridine (B92270) ring. The pyridine nucleus is a relatively stable aromatic system, but its basic nitrogen atom makes the compound's stability susceptible to changes in pH.
Under acidic conditions, the lone pair of electrons on the nitrogen atom can be protonated, forming a pyridinium (B92312) salt. This protonation deactivates the ring towards electrophilic attack but can influence reactions at the alcohol moiety. In strongly basic conditions, the hydroxyl group can be deprotonated to form an alkoxide.
Thermally, pyridine itself is quite robust. However, at elevated temperatures, molecules containing alcohol functionalities, such as this compound, can undergo elimination reactions (dehydration). masterorganicchemistry.comsavemyexams.com The presence of an acid or base catalyst can lower the temperature required for this transformation.
Exposure to light, particularly ultraviolet (UV) radiation, can potentially lead to photochemical reactions. Aromatic systems like pyridine can absorb UV light, which may induce isomerization or degradation over time, a common characteristic of many pyridine-containing compounds. acs.org
Table 1: Stability Profile of this compound
| Condition | Effect on Pyridine Ring | Effect on Alcohol Moiety | Overall Compound Stability |
| Acidic pH | Protonation to form a stable pyridinium ion. | Protonation of the hydroxyl group to form a good leaving group (-OH2+), facilitating substitution or elimination. | Reactive, prone to SN1 or E1 reactions. |
| Neutral pH | Generally stable. | Generally stable. | Considered stable under standard neutral conditions. |
| Basic pH | Generally stable. | Deprotonation to form an alkoxide in the presence of a strong base. | Stable, but reactivity of the alcohol can be altered. |
| High Temperature | The C-N bonds in the ring are thermally stable. | Prone to elimination (dehydration) to form an alkene, especially with a catalyst. masterorganicchemistry.com | May decompose via elimination pathways. |
| Light (UV) | Potential for photochemical reactions or degradation. acs.org | Generally stable. | Potentially unstable upon prolonged exposure to UV light. |
Reaction Mechanisms at the Alcohol Moiety
The secondary alcohol group is a key site for various chemical transformations, including oxidation, substitution, and elimination.
Oxidation Reactions and Selectivity
The secondary alcohol in this compound can be selectively oxidized to the corresponding ketone, 5-(Pyridin-3-yl)pentan-2-one. A variety of oxidizing agents can achieve this transformation. The pyridine ring is generally resistant to these specific reagents when conditions are controlled, allowing for high selectivity.
Common reagents for the oxidation of secondary alcohols include chromium-based reagents like pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC), or methods like the Swern and Dess-Martin oxidations. Harsher reagents such as potassium permanganate (B83412) or chromic acid could also be used, though they carry a higher risk of over-oxidation or side reactions involving the pyridine ring or alkyl chain. evitachem.comacs.org Palladium-catalyzed aerobic oxidation is another modern method that can be effective for converting alcohols to ketones. psu.edu
Table 2: Oxidation of this compound
| Reagent(s) | Reaction Type | Major Product |
| Pyridinium Chlorochromate (PCC) | Selective Oxidation | 5-(Pyridin-3-yl)pentan-2-one |
| Swern Oxidation (Oxalyl chloride, DMSO, Et3N) | Selective Oxidation | 5-(Pyridin-3-yl)pentan-2-one |
| Potassium Permanganate (KMnO4) | Strong Oxidation | 5-(Pyridin-3-yl)pentan-2-one (potential for side reactions) |
| Chromium Trioxide (CrO3) | Jones Oxidation | 5-(Pyridin-3-yl)pentan-2-one |
Substitution Reactions (e.g., SN1, SN2)
The hydroxyl group is a poor leaving group, so it must first be converted into a better one for substitution reactions to occur.
SN1 Pathway: In the presence of a strong, non-nucleophilic acid, the hydroxyl group is protonated to form an oxonium ion (-OH2+), which is an excellent leaving group (water). Departure of water generates a secondary carbocation at the C-2 position of the pentyl chain. This carbocation can then be attacked by a nucleophile. This pathway is subject to potential carbocation rearrangements to form a more stable intermediate, although significant rearrangement is less likely in this specific structure. Reaction with strong hydrohalic acids like HBr or HCl typically follows this SN1 mechanism. masterorganicchemistry.com
SN2 Pathway: To favor an SN2 mechanism and avoid carbocation formation, the alcohol is typically converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. rsc.org The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in a classic SN2 reaction, leading to inversion of stereochemistry at the reaction center.
Table 3: Substitution Reactions at the Alcohol Moiety
| Reagent(s) | Mechanism | Intermediate/Activated Form | Product Example (with Nu: = CN-) |
| HBr (concentrated) | SN1 | Secondary carbocation | 2-Bromo-5-(pyridin-3-yl)pentane |
| 1. TsCl, pyridine2. NaCN | SN2 | 5-(Pyridin-3-yl)pentan-2-yl tosylate | 6-(Pyridin-3-yl)hexan-2-nitrile |
Elimination Reactions
Dehydration of this compound results in the formation of an alkene. This elimination can be achieved under different conditions, favoring either an E1 or E2 mechanism.
E1 Pathway: Heating the alcohol with a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) promotes elimination via an E1 mechanism. savemyexams.com This pathway proceeds through the same carbocation intermediate as the SN1 reaction. The loss of a proton from an adjacent carbon atom forms a double bond. According to Zaitsev's rule, the more substituted alkene is generally the major product, which in this case would be 5-(pyridin-3-yl)pent-2-ene.
E2 Pathway: An E2 mechanism can be favored by using reagents like phosphorus oxychloride (POCl₃) in pyridine. masterorganicchemistry.com The POCl₃ converts the hydroxyl into a good leaving group, and the pyridine acts as a base to remove a proton in a concerted step, avoiding a discrete carbocation intermediate and often providing better regioselectivity.
Table 4: Elimination Reactions of this compound
| Reagent(s) | Mechanism | Major Product (Predicted by Zaitsev's Rule) |
| H2SO4, Heat | E1 | 5-(Pyridin-3-yl)pent-2-ene |
| Al2O3, High Heat | E1 | 5-(Pyridin-3-yl)pent-2-ene |
| POCl3, Pyridine, Heat | E2 | 5-(Pyridin-3-yl)pent-2-ene |
Reactivity of the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system, which influences its reactivity significantly.
Electrophilic Aromatic Substitution
Compared to benzene (B151609), the pyridine ring is strongly deactivated towards electrophilic aromatic substitution (EAS). This is due to the electron-withdrawing inductive effect of the electronegative nitrogen atom and the fact that under many EAS conditions (which are often strongly acidic), the nitrogen becomes protonated, further increasing its deactivating effect. libretexts.orgyoutube.com
Electrophilic attack on pyridine preferentially occurs at the 3-position (or 5-position). Attack at the 2-, 4-, or 6-positions leads to a highly unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom. libretexts.orgquora.com
In this compound, the existing substituent is at the 3-position. The alkyl chain is a weak activating group, but the deactivating nature of the ring nitrogen is the dominant factor. Therefore, electrophilic substitution will be difficult and require harsh conditions. youtube.com The most likely positions for substitution are C-5 and, to a lesser extent, C-2. Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine because the Lewis acid catalyst (e.g., AlCl₃) complexes strongly with the basic nitrogen atom, adding further deactivation. libretexts.org
Table 5: Electrophilic Aromatic Substitution on this compound
| Reaction | Reagent(s) | Conditions | Expected Major Product(s) |
| Nitration | HNO3 / H2SO4 | High Temperature (~300 °C) | 5-(5-Nitropyridin-3-yl)pentan-2-ol |
| Sulfonation | SO3 / H2SO4 | High Temperature (~230 °C) | 5-(5-Sulfopyridin-3-yl)pentan-2-ol |
| Halogenation | Br2 | High Temperature (~300 °C) or in oleum | 5-(5-Bromopyridin-3-yl)pentan-2-ol |
| Friedel-Crafts | R-Cl / AlCl3 | N/A | Reaction is generally not feasible. libretexts.org |
Nucleophilic Aromatic Substitution (if activated)
The pyridine ring is generally electron-deficient compared to benzene, making it more susceptible to nucleophilic attack. However, it is resistant to nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups or if the reaction proceeds via a specific mechanism like the Chichibabin reaction.
For this compound, the pyridine ring is substituted at the 3-position with an alkyl chain. This alkyl group is electron-donating, which slightly deactivates the ring towards nucleophilic attack compared to unsubstituted pyridine. Therefore, direct SNAr reactions with common nucleophiles are generally not feasible under standard conditions. The absence of strong electron-withdrawing groups means the ring is not sufficiently activated for this type of transformation.
N-Oxidation and Quaternization
The nitrogen atom in the pyridine ring of this compound is a nucleophilic center and can readily react with electrophiles.
N-Oxidation involves the reaction of the pyridine with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This reaction forms the corresponding pyridine N-oxide. The resulting N-oxide is a versatile intermediate. The oxygen atom can activate the pyridine ring for further substitutions, particularly at the 2- and 6-positions.
N-Quaternization occurs when the pyridine nitrogen attacks an alkyl halide or another suitable alkylating agent. This reaction leads to the formation of a pyridinium salt. The quaternization converts the neutral pyridine into a positively charged pyridinium ion, which significantly alters the molecule's electronic properties and reactivity. For instance, the pyridinium ring is much more susceptible to reduction and nucleophilic attack.
| Reaction Type | Reagent Examples | Product |
| N-Oxidation | m-CPBA, H₂O₂/CH₃COOH | 5-(1-oxido-pyridin-1-ium-3-yl)pentan-2-ol |
| N-Quaternization | Methyl iodide (CH₃I), Benzyl bromide (BnBr) | 3-(4-hydroxypentyl)-1-methylpyridin-1-ium iodide |
Catalytic Transformations Involving this compound as a Substrate
Hydrogenation of the Pyridine Ring
The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This transformation typically requires high pressures of hydrogen gas and a metal catalyst. The reaction converts the aromatic, planar pyridine ring into a saturated, puckered piperidine ring, fundamentally changing the compound's three-dimensional structure and basicity. The resulting piperidine is significantly more basic than the starting pyridine.
A variety of catalysts can be employed for this purpose, with the choice of catalyst and reaction conditions influencing the selectivity and efficiency of the hydrogenation.
| Catalyst | Typical Conditions | Product |
| Rhodium on alumina (B75360) (Rh/Al₂O₃) | H₂ (1-5 atm), room temp. to 80 °C, various solvents (e.g., ethanol, acetic acid) | 5-(Piperidin-3-yl)pentan-2-ol |
| Platinum(IV) oxide (PtO₂) | H₂ (1-4 atm), room temp., acidic solvent (e.g., acetic acid, HCl) | 5-(Piperidin-3-yl)pentan-2-ol |
| Ruthenium on carbon (Ru/C) | H₂ (high pressure), elevated temp. | 5-(Piperidin-3-yl)pentan-2-ol |
Cross-Coupling Reactions at the Pyridine Ring (if functionalized)
Standard palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira reactions typically require a halide or triflate functional group on the pyridine ring to proceed. The parent this compound does not possess such a group.
However, recent advancements in C-H activation/functionalization could potentially allow for direct cross-coupling reactions on the pyridine ring. These methods bypass the need for pre-functionalization. For a 3-substituted pyridine like this compound, C-H activation is most likely to occur at the C2, C4, or C6 positions, which are more electronically activated. These reactions are often directed by a coordinating group and catalyzed by transition metals like palladium, rhodium, or iridium.
For instance, a directed C-H arylation could potentially be achieved, though this would likely require modification of the alcohol to introduce a directing group. Without such a directing group, achieving regioselective C-H functionalization on the pyridine ring of this compound would be a significant synthetic challenge.
A more traditional approach would involve first halogenating the pyridine ring (e.g., via N-oxide formation followed by reaction with a halogenating agent) to create a suitable handle for classical cross-coupling reactions.
Future Research Directions and Methodological Advancements in 5 Pyridin 3 Yl Pentan 2 Ol Studies
Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
The synthesis of chiral molecules like 5-(Pyridin-3-yl)pentan-2-ol is a critical area for innovation. Future research will likely move beyond traditional multi-step procedures towards more efficient and sustainable methods. A primary focus will be on asymmetric synthesis to selectively produce the desired stereoisomer.
Key areas for exploration include:
Asymmetric Transfer Hydrogenation (ATH): This method, which uses chiral catalysts to transfer hydrogen from a simple hydrogen donor to a prochiral ketone, represents a powerful tool for producing enantiomerically pure alcohols. rsc.org Future studies could involve developing specific chiral catalysts optimized for the ketone precursor of this compound, aiming for high yields and excellent enantiomeric excess (>98% ee). rsc.org
Enzymatic Catalysis: The use of enzymes, such as ketoreductases, offers a highly selective and environmentally benign route to chiral alcohols. rsc.org Research could focus on screening enzyme libraries or engineering specific enzymes for the stereoselective reduction of 5-(pyridin-3-yl)pentan-2-one.
Sustainable Catalysts: Investigation into catalysts based on earth-abundant and non-toxic metals (e.g., iron, copper) instead of precious metals (e.g., palladium, rhodium) is a growing trend. researchgate.net Developing such catalysts for the synthesis of pyridine (B92270) derivatives would align with green chemistry principles.
A comparative table of potential synthetic approaches is presented below.
| Synthetic Method | Potential Advantage | Key Research Challenge |
| Asymmetric Transfer Hydrogenation | High enantioselectivity, operational simplicity | Catalyst design and optimization for the specific substrate |
| Enzymatic Reduction | Excellent stereoselectivity, mild reaction conditions | Enzyme stability, cost, and identifying a suitable enzyme |
| Chiral Auxiliary-Based Synthesis | Reliable control of stereochemistry | Additional steps for auxiliary attachment and removal |
| Catalytic Cross-Coupling | Efficient bond formation for the pyridine-alkyl linkage | Catalyst cost, sustainability, and functional group tolerance |
Deeper Elucidation of Stereoselective Interactions in Biological Systems
Since this compound possesses a chiral center at the C-2 position of the pentanol (B124592) chain, its enantiomers, (R)-5-(pyridin-3-yl)pentan-2-ol and (S)-5-(pyridin-3-yl)pentan-2-ol, are expected to exhibit different interactions with chiral biological macromolecules like enzymes and receptors. This phenomenon, known as stereoselectivity, is a cornerstone of modern drug development.
Future research should prioritize:
Enantioselective Synthesis: The first step is the efficient synthesis and separation of the individual (R) and (S) enantiomers. mdpi.com
Differential Biological Screening: Each enantiomer should be screened separately against a panel of biological targets. Structurally related pyridine compounds have shown activity as modulators of G-protein coupled receptors (GPCRs) like GPR84 or nuclear receptors like the Pregnane X Receptor (PXR). nih.govnih.gov
Structural Biology Studies: Once a biological target is identified, co-crystallization of each enantiomer with the target protein or detailed NMR spectroscopy studies can reveal the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern their binding affinity and functional activity. Understanding why one enantiomer binds more strongly or elicits a different response is a crucial scientific question. researchgate.net
Integration of Advanced Computational and Experimental Methodologies for Predictive Modeling
The synergy between computational modeling and experimental work can accelerate the research process. For a molecule like this compound, this integrated approach can guide synthesis and testing in a more targeted manner.
Future directions include:
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a small library of analogues of this compound, a QSAR model could be developed. nih.gov This model would computationally predict the biological activity of new, unsynthesized derivatives, helping to prioritize the most promising candidates.
Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding pose and affinity of the (R) and (S) enantiomers. mdpi.com This can provide insights into the stereoselective interactions discussed previously and guide the design of new analogues with improved potency and selectivity.
Pharmacophore Modeling: Based on the structure of this compound and other active compounds, a pharmacophore model can be built to identify the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for novel, structurally diverse compounds with the potential for similar activity.
Untapped Potential in Material Science or Catalysis
The unique structure of this compound, combining a heterocyclic aromatic ring with a chiral aliphatic alcohol, suggests potential applications beyond biology. ambeed.com
Asymmetric Catalysis: The pyridine nitrogen and the hydroxyl group can act as a bidentate ligand, coordinating to a metal center. The inherent chirality of the molecule makes it a candidate for a chiral ligand in asymmetric catalysis. diva-portal.org Future research could explore the synthesis of metal complexes involving this compound and test their efficacy in catalyzing enantioselective reactions, such as carbon-carbon bond formations or reductions.
Functional Polymers and Materials: The hydroxyl group allows the molecule to be used as a monomer in polymerization reactions, for example, to form polyesters or polyethers. The pyridine moiety can impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or the ability to coordinate with metals. The chirality incorporated into the polymer backbone could lead to materials with unique optical properties or applications in chiral separations.
Open Questions and Challenges in Understanding Its Complex Chemical Biology
While the potential exists, the chemical biology of this compound is largely unexplored. This presents numerous open questions and challenges that represent fertile ground for future investigation. procurenbuy.com
| Research Question | Associated Challenge |
| What are the primary molecular targets of this compound in cells? | Target identification is complex, often requiring techniques like affinity chromatography or activity-based protein profiling. |
| What is its precise mechanism of action (e.g., agonist, antagonist, allosteric modulator)? | Requires detailed functional assays and pathway analysis to deconvolute its effects on cellular signaling. nih.gov |
| What are the metabolic pathways and resulting metabolites of this compound? | Identifying metabolites in complex biological samples requires advanced analytical techniques (e.g., high-resolution mass spectrometry). |
| Does the compound exhibit biased agonism at a receptor target? | Differentiating between G-protein and β-arrestin pathway activation requires specialized cellular assays. nih.gov |
Addressing these questions is fundamental to determining if this compound or its derivatives have any therapeutic potential.
Development of Novel Analytical Tools for In Situ Monitoring of its Transformations
To understand what happens to this compound in a biological system, advanced analytical tools capable of real-time or in situ monitoring are needed.
Future advancements could focus on:
Tagged Analogues: Synthesizing analogues of this compound that incorporate a fluorescent tag or a bio-orthogonal handle (e.g., an alkyne or azide). These tagged molecules would allow for visualization of the compound's distribution within cells using microscopy or for its isolation from cell lysates to identify binding partners.
Advanced Mass Spectrometry: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for detecting and quantifying the parent compound and its metabolites in biological fluids or cell extracts. rsc.org The development of highly sensitive and specific LC-MS/MS methods will be essential for detailed pharmacokinetic and metabolic studies.
Raman Microscopy: This non-invasive technique could potentially be used to track the distribution of the compound in cells or tissues without the need for a label, provided the molecule has a sufficiently strong and unique Raman scattering signature.
By pursuing these diverse research avenues, the scientific community can systematically build a comprehensive understanding of the chemical, biological, and material properties of this compound, potentially paving the way for its application in new technologies and therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
